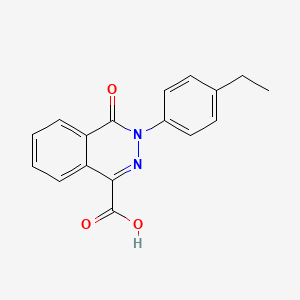![molecular formula C18H16ClN3O2S B12492542 2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12492542.png)
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a chloro and methyl group, and a benzothiazole moiety linked through a propanoylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the propanoylamino group. The final steps involve the chlorination and methylation of the benzamide core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods like recrystallization and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzothiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H16ClN3O2S |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-3-16(23)22-18-21-14-7-5-11(9-15(14)25-18)20-17(24)12-6-4-10(2)8-13(12)19/h4-9H,3H2,1-2H3,(H,20,24)(H,21,22,23) |
Clave InChI |
PMKXWXDDSZWHGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12492463.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide](/img/structure/B12492469.png)
![2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol](/img/structure/B12492472.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B12492473.png)
![4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12492491.png)
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12492496.png)


![9-(5-bromothiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12492508.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12492518.png)
![5-(4-ethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B12492525.png)

![ethyl 4-[(2Z)-2-{(5Z)-3-imino-5-[(methylsulfonyl)imino]pyrazolidin-4-ylidene}hydrazinyl]benzoate](/img/structure/B12492540.png)

